
7-Keto palmitic acid
Descripción general
Descripción
7-Keto palmitic acid, also known as 7-oxohexadecanoic acid, is a long-chain fatty acid . It is a molecular entity capable of donating a hydron to an acceptor (Bronsted base) . The formula of 7-Keto palmitic acid is C16H30O3 . It contains a total of 48 bonds, including 18 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .
Synthesis Analysis
While there is no direct information available on the synthesis of 7-Keto palmitic acid, studies on similar compounds suggest potential pathways. For instance, the synthesis of ursodeoxycholic acid involves the reduction of 7-ketolithocholic acid in double aprotic solvents and molecular simulations . Another study discusses the preparation of ursodeoxycholic acid through an electrochemical method with higher stereoselectivity and environmental friendliness .
Molecular Structure Analysis
The 7-Keto palmitic acid molecule contains a total of 48 bond(s). There are 18 non-H bond(s), 2 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 hydroxyl group(s) .
Aplicaciones Científicas De Investigación
1. Biosynthesis of Mycolic Acids
7-Keto palmitic acid is implicated in the biosynthesis of mycolic acids, a vital component of the cell wall of Corynebacterium diphtheriae. This process involves the Claisen-like condensation of palmitic acid to form a derivative of 2-tetradecyl-3-keto-octadecanoic acid, a precursor to mycolic acids. The study by Walker, Promé, and Lacave (1973) highlights the role of 7-keto derivatives in the formation of these complex lipids in bacteria, contributing to our understanding of bacterial cell wall biosynthesis and potential antibiotic targets (Walker, Promé, & Lacave, 1973).
2. Fatty Acid Synthesis and Metabolism
The research by Smith (1994) discusses the role of palmitic acid, a major product of the animal fatty acid synthase, in the synthesis and metabolism of fatty acids. This study provides insights into the mechanisms by which 7-keto palmitic acid and related compounds are produced and metabolized, emphasizing their significance in biological systems (Smith, 1994).
3. Acetoacetate Formation in Liver and Kidney
Brady et al. (1982) explored the metabolism of palmitic acid in liver and kidney tissues, providing evidence of pathways leading to acetoacetate formation. This research helps in understanding the role of 7-keto derivatives in metabolic processes, particularly in conditions like diabetic ketosis (Brady et al., 1982).
4. Role in Soybean Seed Oil Composition
Aghoram et al. (2006) identified a mutation in a 3-Keto-Acyl-ACP Synthase II gene that influences the palmitic acid levels in soybean seeds. Understanding the genetic control over fatty acid composition, including compounds like 7-keto palmitic acid, is crucial for agricultural and nutritional sciences (Aghoram, Wilson, Burton, & Dewey, 2006).
5. Hydrothermal Catalytic Deoxygenation
Miao et al. (2016) investigated the hydrothermal catalytic deoxygenation of palmitic acid to produce paraffin, demonstrating a promising approach for producing liquid paraffin from fatty acids. This research highlights the potential industrial applications of 7-keto palmitic acid and related compounds in renewable hydrocarbon production (Miao et al., 2016).
Propiedades
IUPAC Name |
7-oxohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGIAJAFLPDOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415263 | |
| Record name | Hexadecanoic acid, 7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54527-29-6 | |
| Record name | Hexadecanoic acid, 7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



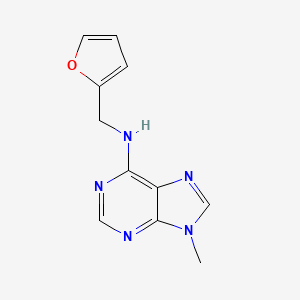
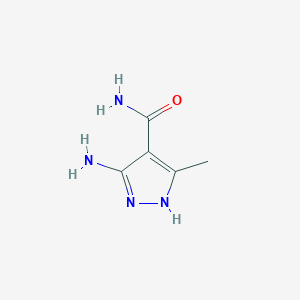

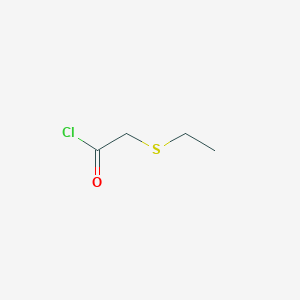
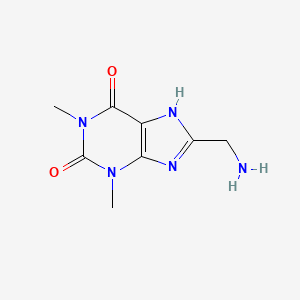
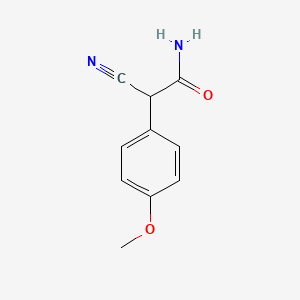
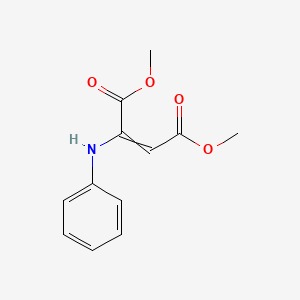
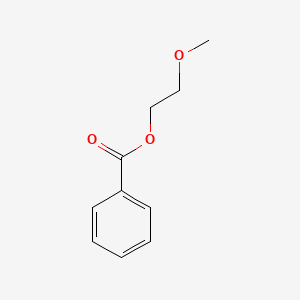
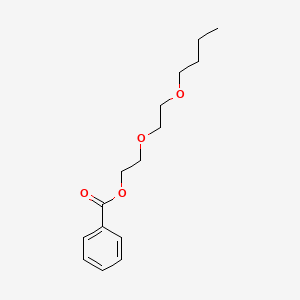
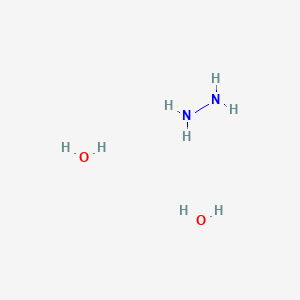



![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)